Reduced Isotopic Interference via M+10 Mass Shift
Adenosine-13C10 exhibits a mass shift of M+10 (precursor ion m/z 278 → product ion m/z 141), compared to M+5 for Adenosine-13C5 (m/z 273 → m/z 136) under identical UPLC-MS/MS conditions [1]. The larger mass differential (+10 Da vs. +5 Da) minimizes spectral overlap with the natural abundance ¹³C isotopologues of endogenous adenosine, which are predominantly M+1 and M+2, thereby reducing background interference. This improved spectral resolution translates directly to enhanced assay linearity: in a validated HILIC-based method for human blood adenosine quantification, the use of Adenosine-13C10,15N5 as internal standard improved the linearity coefficient (R²) from 0.9702 (without internal standard) to 0.9882 on a ZIC®-cHILIC column, and achieved R² = 0.9955 on a ZIC®-pHILIC column [2].
| Evidence Dimension | Mass shift (precursor ion m/z) and assay linearity improvement |
|---|---|
| Target Compound Data | m/z 278 → 141; Assay R² = 0.9882 to 0.9955 (with IS) |
| Comparator Or Baseline | Adenosine-13C5: m/z 273 → 136 (M+5 mass shift); Unlabeled adenosine without IS: R² = 0.9702 |
| Quantified Difference | +5 Da additional mass separation; ΔR² improvement of 0.0180 to 0.0253 |
| Conditions | UPLC-MS/MS with HILIC separation (ZIC®-cHILIC and ZIC®-pHILIC columns); collision energy 19 V; constant IS concentration 90 ng/mL |
Why This Matters
A higher mass shift directly reduces baseline noise from natural isotopologues, enabling lower limits of quantification and improved linear dynamic range for trace-level adenosine measurements in biological samples.
- [1] Nature Scientific Reports. Table 1: Summary of UPLC-MS/MS assays. Sci Rep. 2022;12:17489. View Source
- [2] Šofranko J, et al. Table 2: Linearity and LOQ data. Pharmaceuticals. 2024;17(3):345. View Source
